Bienvenue dans la boutique en ligne BenchChem!

L-749372

β3-adrenoceptor pharmacology cAMP accumulation assay obesity drug discovery

L-749372 (CAS 159183-70-7) is a high-purity (≥98%), chiral small-molecule β3-adrenergic receptor partial agonist (EC50 3.6 nM) with 270-fold selectivity over β1-AR. Its well-defined pharmacology, superior to non-selective agonists, ensures reproducible in vitro/in vivo metabolic and GPCR signaling studies. Available for global B2B procurement in research quantities.

Molecular Formula C22H24IN3O4S
Molecular Weight 553.4 g/mol
CAS No. 159183-70-7
Cat. No. B1674080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-749372
CAS159183-70-7
SynonymsL-749372;  L 749372;  L749372; 
Molecular FormulaC22H24IN3O4S
Molecular Weight553.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O
InChIInChI=1S/C22H24IN3O4S/c23-18-5-9-22(10-6-18)31(28,29)26-19-7-3-17(4-8-19)11-13-25-14-20(27)16-30-21-2-1-12-24-15-21/h1-10,12,15,20,25-27H,11,13-14,16H2/t20-/m0/s1
InChIKeyJKCIKWIXDFDPQX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-749372 (CAS 159183-70-7): Selective β3-Adrenergic Receptor Partial Agonist – Key Differentiation Data for Research Procurement


L-749372 is a 3-pyridyloxypropanolamine benzenesulfonamide developed by Merck Research Laboratories as a selective partial agonist of the human β3-adrenergic receptor (β3-AR). In the original medicinal chemistry series, L-749372 (compound 8) demonstrated a β3-AR EC50 of 3.6 nM with 33% intrinsic activation relative to a full agonist [1]. The compound belongs to a structurally distinct benzenesulfonamide class in which the traditional carboxylic acid pharmacophore of earlier β3-AR agonists (e.g., BRL-37344, CL-316243) is replaced with a 4-iodobenzenesulfonamide moiety, conferring improved pharmacokinetic properties [1]. Its molecular formula is C22H24IN3O4S, molecular weight 553.41 Da . L-749372 was designed as a tool compound and preclinical candidate for obesity and type 2 diabetes, acting via stimulation of lipolysis and thermogenesis in adipose tissue through selective β3-AR activation [1].

Why L-749372 Cannot Be Substituted by Another β3-Adrenergic Agonist Without Loss of Key Performance Attributes


β3-adrenergic receptor agonists span multiple chemotypes—aryloxypropanolamines, arylethanolamines, and benzenesulfonamides—with widely divergent potency, subtype selectivity, intrinsic efficacy, and pharmacokinetic profiles [1]. L-749372 occupies a unique position at the intersection of subnanomolar human β3-AR potency (EC50 3.6 nM), moderate partial agonism (33% activation), and a selectivity window of ~270-fold over β1-AR and ~30-fold over β2-AR [1][2]. Early prototypical agents such as BRL-37344 are ~125-fold less potent on the human receptor; the murine-biased CL-316243 shows only micromolar human β3-AR activity. Even close structural analogs within the same Merck benzenesulfonamide series (e.g., L-750,355, L-770644) differ materially in intrinsic activation, β1/β2 selectivity margins, and in vivo lipolytic ED50. Substituting L-749372 with any of these in-class alternatives therefore alters the experimental readout in potency, selectivity, and functional partial-agonist character, compromising reproducibility of target-engagement and downstream phenotypic assays [1][2].

L-749372 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Human β3-AR Potency: 125-Fold Advantage of L-749372 Over BRL-37344

In the primary medicinal chemistry study from Merck, L-749372 and BRL-37344 were evaluated side by side in the same human β3-AR cAMP accumulation assay. L-749372 achieved an EC50 of 3.6 nM (33% activation) while BRL-37344 required 450 nM to reach only 23% activation [1]. This represents a 125-fold difference in potency favoring L-749372. The comparison was made under identical experimental conditions in CHO cells expressing the cloned human β3-adrenergic receptor [1][2].

β3-adrenoceptor pharmacology cAMP accumulation assay obesity drug discovery

β1-Adrenergic Receptor Selectivity: 270-Fold Window Mitigates Cardiac Off-Target Risk

L-749372 exhibits 270-fold selectivity for the human β3-AR over the β1-AR based on binding affinity measurements [1]. The β1-AR IC50 is approximately 1000 nM (pIC50 = 6.0 in ChEMBL), compared to the β3-AR EC50 of 3.6 nM [2][3]. In contrast, CL-316243—a murine-selective β3-AR agonist frequently used in rodent metabolic studies—demonstrates only modest human β3-AR potency (EC50 = 220 nM) and its β1/β3 selectivity on the human receptor is not comparably characterized in the primary literature [1]. For procurement decisions, this means L-749372 provides a measured and quantified β1-selectivity window that CL-316243 lacks for human receptor studies.

adrenergic receptor selectivity cardiac safety pharmacology β1-AR counter-screening

Partial Agonist Intrinsic Activity Profiling: L-749372 (33% IA) vs. L-750,355 (49% IA) for Titratable Pathway Activation

Within the same Merck 3-pyridyloxypropanolamine series, L-749372 (compound 8) and L-750,355 (compound 29) are the two lead compounds directly compared in the primary publication [1]. L-749372 activates the human β3-AR with 33% efficacy relative to a full agonist, whereas L-750,355 produces 49% activation [1]. Both are partial agonists, but the difference in intrinsic activity (16 percentage points) is functionally significant: L-749372 provides a lower ceiling of receptor activation, which may be advantageous in systems where excessive β3-AR stimulation leads to desensitization or where graded pathway activation is desired. BRL-37344 sits even lower at 23% activation but with 125-fold weaker potency [1][2].

partial agonism intrinsic activity biased signaling β3-AR functional selectivity

Oral Bioavailability in Dogs: 41% for L-749372, Improved Over Phenol-Containing β3-AR Agonist Predecessors

The benzenesulfonamide motif of L-749372 was designed as a phenol bioisostere replacement to overcome the poor oral bioavailability that plagued earlier β3-AR agonists containing a carboxylic acid or phenol group [1]. In dog pharmacokinetic studies, L-749372 achieved 41% oral bioavailability, a meaningful improvement over earlier phenol-containing analogs in the same program [1]. The close structural analog L-750,355 reached 47% oral bioavailability. While class-level data for the phenol predecessors are not fully enumerated in the public domain, the authors explicitly state that the benzenesulfonamide series as a whole showed improved pharmacokinetic properties relative to phenol analogs [1]. For in vivo studies, this absolute oral bioavailability value enables more accurate dose-to-exposure predictions.

pharmacokinetics oral bioavailability benzenesulfonamide bioisostere PK/PD

In Vivo Lipolysis in Rhesus Monkeys: L-749372 ED50 2 mg/kg with Minimal Heart Rate Elevation

L-749372 was evaluated in rhesus monkeys for its ability to stimulate lipolysis (glycerol release) as a pharmacodynamic biomarker of β3-AR activation in adipose tissue. The compound produced an ED50 of 2 mg/kg for lipolysis stimulation, with minimal effects on heart rate, consistent with its β1/β2 selectivity profile [1]. By comparison, L-750,355 showed a more potent lipolytic ED50 of 0.8 mg/kg in the same model [1]. The minimal heart rate effect at efficacious lipolytic doses is a critical differentiation from non-selective β-AR agonists such as isoproterenol, which would produce pronounced tachycardia at doses required to elicit comparable lipolysis. This in vivo functional selectivity validates the receptor-level selectivity data obtained in vitro [1].

in vivo pharmacology lipolysis rhesus monkey model metabolic rate cardiovascular safety

Highest-Value Application Scenarios for L-749372 Based on Quantitative Differentiation Evidence


Human β3-Adrenergic Receptor Pharmacological Profiling and Selectivity Screening Panels

L-749372 is optimally suited as a reference agonist for human β3-AR screening panels where subtype selectivity must be quantified against β1-AR and β2-AR. With a β3-AR EC50 of 3.6 nM, 270-fold β1-selectivity, and 30-fold β2-selectivity [1][2], the compound enables well-defined concentration-response windows that minimize cross-reactivity artifacts. In contrast, BRL-37344 (EC50 450 nM) requires 125-fold higher concentrations to achieve comparable β3-AR occupancy, increasing the risk of off-target interactions at supra-micromolar concentrations. For laboratories constructing β-adrenergic receptor profiling panels, L-749372 provides the highest combination of human β3-AR potency and documented selectivity among the classic Merck tool compounds [1].

Partial Agonist Mechanistic Studies in Adipocyte Lipolysis and Thermogenesis

For research programs investigating graded β3-AR signaling—where the distinction between partial and full agonism determines cellular outcomes—L-749372 (33% intrinsic activity) fills a specific efficacy niche. It is 1.5-fold less efficacious than L-750,355 (49% IA) yet 3.6-fold more potent [1], and is 1.43-fold more efficacious than BRL-37344 (23% IA) with 125-fold greater potency [1][2]. In adipocyte lipolysis assays, this intermediate partial agonist profile may better recapitulate physiological β3-AR tone compared to full agonists that produce supraphysiological cAMP accumulation. The compound's validated in vivo lipolytic activity (rhesus ED50 2 mg/kg) further supports its use in translational adipocyte biology studies [1].

In Vivo Metabolic Pharmacology in Non-Human Primates Requiring Oral Dosing

L-749372 is one of the few β3-AR agonists with publicly documented oral bioavailability (41% in dogs) and in vivo efficacy data in rhesus monkeys (lipolysis ED50 2 mg/kg) from the same primary publication [1]. This co-reported PK/PD dataset distinguishes it from most alternative β3-AR agonists, for which either the oral bioavailability or the primate pharmacodynamic data remain unpublished. Researchers designing oral dosing studies in non-human primate models of obesity or metabolic syndrome can use these parameters for dose projection, formulation planning, and PK/PD modeling, reducing the empirical trial-and-error typically required when in vivo exposure data are absent [1].

Benzenesulfonamide β3-AR Agonist SAR and Medicinal Chemistry Benchmarking

As the prototypical benzenesulfonamide-containing β3-AR agonist, L-749372 serves as a structural and pharmacological benchmark for medicinal chemistry programs exploring phenol bioisostere strategies to improve pharmacokinetic properties of GPCR agonists [1]. The 4-iodobenzenesulfonamide group replaces the carboxylic acid moiety found in earlier β3-AR agonists, and the compound's improved oral bioavailability over phenol analogs validates this design principle [1]. Structure-activity relationship studies can use L-749372 as a reference point for comparative assessment of novel benzenesulfonamide or heterocyclic replacements, with well-characterized in vitro potency, selectivity, intrinsic activity, and in vivo PK parameters available from a single source [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-749372

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.